Comparative Physicochemical Profile: Boiling Point and Density of 2,5-Difluoroisophthalonitrile vs. 4,6-Difluoro Isomer
The 2,5-difluoro isomer exhibits distinct physical properties compared to its 4,6-difluoro analog (CAS 17654-70-5), which have direct implications for purification and handling in industrial settings. The 2,5-difluoro isomer has a predicted boiling point of 224.1 ± 35.0 °C at 760 mmHg, whereas the 4,6-difluoro isomer boils at a significantly higher temperature of 237.0 ± 35.0 °C under identical conditions [1][2]. Both compounds have a predicted density of 1.4 ± 0.1 g/cm³ [1][2].
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 224.1 ± 35.0 °C (predicted) |
| Comparator Or Baseline | 4,6-Difluoroisophthalonitrile: 237.0 ± 35.0 °C (predicted) |
| Quantified Difference | Δ = -12.9 °C (lower boiling point) |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
The ~13 °C lower boiling point may offer a practical advantage in energy efficiency during vacuum distillation and solvent recovery operations in large-scale synthesis.
- [1] ChemSrc. 2,5-Difluoro-1,3-dicarbonitrile (CAS 122546-74-1) Physical and Chemical Properties. View Source
- [2] ChemSrc. 4,6-Difluoro-isophthalonitrile (CAS 17654-70-5) Physical and Chemical Properties. View Source
